TMC353121

描述

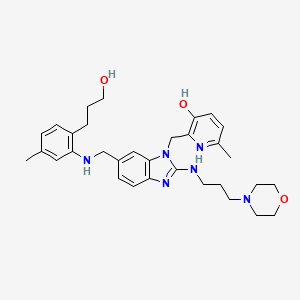

Structure

3D Structure

属性

IUPAC Name |

2-[[6-[[2-(3-hydroxypropyl)-5-methylanilino]methyl]-2-(3-morpholin-4-ylpropylamino)benzimidazol-1-yl]methyl]-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N6O3/c1-23-6-9-26(5-3-16-39)28(19-23)34-21-25-8-10-27-30(20-25)38(22-29-31(40)11-7-24(2)35-29)32(36-27)33-12-4-13-37-14-17-41-18-15-37/h6-11,19-20,34,39-40H,3-5,12-18,21-22H2,1-2H3,(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKORMNNYNRPTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCCO)NCC2=CC3=C(C=C2)N=C(N3CC4=C(C=CC(=N4)C)O)NCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235008 | |

| Record name | TMC-353121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857066-90-1 | |

| Record name | TMC-353121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857066901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMC-353121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMC-353121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538EBT31Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TMC353121 in Respiratory Syncytial Virus (RSV)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC353121 is a potent, small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein. Developed through molecular modeling of its precursor, JNJ-2408068, this compound demonstrates high antiviral activity against both RSV A and B strains by specifically targeting the viral entry process. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.

Core Mechanism of Action: Inhibition of RSV F-Protein-Mediated Fusion

This compound exerts its antiviral effect by inhibiting the conformational changes in the RSV F protein that are essential for viral entry into the host cell. The molecule binds to a pocket in the central cavity of the prefusion conformation of the F protein.[1] This binding event disrupts the natural formation of the six-helix bundle (6HB), a critical step in the fusion of the viral and host cell membranes.[2][3]

Instead of completely blocking 6HB formation, this compound is understood to cause a local disturbance in its conformation.[2][3][4] This interference stabilizes an intermediate conformation of the F protein, preventing the F protein from transitioning to its postfusion state, thereby inhibiting both virus-cell fusion and the formation of syncytia (cell-cell fusion).[2][3]

Signaling Pathway of RSV Fusion and Inhibition by this compound

Caption: RSV F-protein mediated fusion and the inhibitory action of this compound.

Quantitative Antiviral Activity

This compound has demonstrated potent in vitro and in vivo activity against RSV. The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Virus Strain | Reference |

| pEC50 | 9.9 | - | - | [3][4] |

| EC50 | 0.07 ng/mL | HeLaM | Wild-type RSV (strain LO) | [5] |

Table 2: In Vivo Efficacy of this compound in BALB/c Mice

| Dosing Regimen | Dose (mg/kg) | Viral Load Reduction (log10) | Assay Method | Reference |

| Prophylactic (single dose, 1 hr pre-infection) | 0.25 - 10 | 0.5 - 1 | Real-time RT-PCR | [2][3] |

| Prophylactic (single dose, 1 hr pre-infection) | 0.25 - 10 | Statistically significant reduction | Plaque Assay | [2] |

| Therapeutic (daily, days 0 to +3 post-infection) | - | 1.49 ± 1.88 | TaqMan PCR | [2] |

Table 3: Efficacy of this compound in African Green Monkeys

| Dosing Regimen | Plasma Exposure | Viral Load Reduction | Reference |

| Prophylactic (Continuous Infusion) | 0.39 µg/mL | Complete inhibition of RSV shedding | [4][6] |

| Therapeutic (Continuous Infusion) | - | Dose-dependent antiviral activity | [4][6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of this compound required to inhibit RSV replication in cell culture.

Methodology:

-

Cell Culture: HEp-2 or HeLaM cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: Serial dilutions of this compound are prepared. The cell monolayers are washed and then infected with a known titer of RSV in the presence of the different concentrations of the compound.

-

Incubation: The infected cells are incubated at 37°C for a period sufficient for plaque formation (typically 3-5 days).

-

Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in the presence of this compound is compared to the number in the untreated control. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50%.

In Vivo Efficacy in a Murine Model

Objective: To assess the antiviral efficacy and protective effects of this compound in a mouse model of RSV infection.

Methodology:

-

Animal Model: BALB/c mice are used.

-

Drug Administration: this compound is administered intravenously (i.v.) as a slow bolus, either prophylactically (before infection) or therapeutically (after infection) at various doses.

-

RSV Infection: Mice are intranasally inoculated with a defined plaque-forming unit (PFU) of human RSV A2 strain.

-

Monitoring: Animal body weight is recorded daily to monitor health and response to infection.

-

Outcome Measures: At specified time points post-infection (e.g., day 4), mice are euthanized. Lungs are harvested for viral load determination by quantitative RT-PCR (TaqMan) and plaque assay. Bronchoalveolar lavage (BAL) fluid is collected to assess cellular influx and inflammation.

Experimental Workflow for In Vivo Murine Study

References

- 1. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of TMC353121: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC353121 is a potent, small-molecule inhibitor of the Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the key experimental data supporting its antiviral activity. The primary molecular target of this compound is the RSV fusion (F) protein , a critical component of the viral machinery responsible for entry into host cells. By binding to a specific conformation of the F protein, this compound effectively halts the fusion process, thereby preventing viral infection.

The Molecular Target: Respiratory Syncytial Virus Fusion (F) Protein

The RSV F protein is a class I viral fusion protein that exists as a trimer on the surface of the virus. It is initially synthesized as an inactive precursor (F0) that is subsequently cleaved by host cell furin-like proteases into two disulfide-linked subunits, F1 and F2. This cleavage is essential for the protein's fusogenic activity. The F1 subunit contains several key domains, including a fusion peptide and two heptad repeat regions, HR1 and HR2.

During viral entry, the F protein undergoes a series of dramatic conformational changes. Triggered by an unknown stimulus, the protein transitions from a metastable prefusion conformation to a highly stable postfusion conformation. This transition involves the formation of a six-helix bundle (6HB) structure, where three HR2 helices pack against a central trimeric coiled-coil formed by three HR1 helices. This process brings the viral and host cell membranes into close proximity, driving membrane fusion and allowing the viral genome to enter the host cell.

Mechanism of Action of this compound

This compound exerts its antiviral effect by directly interfering with the conformational changes of the RSV F protein required for membrane fusion.[1][2][3] It is a non-covalent inhibitor that specifically targets a transient intermediate state of the F protein during the fusion process.

The key steps in the mechanism of action are as follows:

-

Binding to a Prefusion Intermediate: this compound does not bind to the initial prefusion state or the final postfusion 6HB. Instead, it binds to an intermediate conformation of the F protein that is formed after the initial triggering event.

-

Interaction with the Six-Helix Bundle: High-resolution crystal structures have revealed that this compound binds to a hydrophobic pocket within the 6HB.[4] Crucially, the binding site is formed by residues from both the HR1 and HR2 domains.

-

Stabilization of an Alternate Conformation: Rather than preventing the formation of the 6HB altogether, the binding of this compound stabilizes an alternative, non-productive conformation of the bundle.[5][6] This "locked" conformation prevents the final zippering of the HR1 and HR2 domains, which is essential for bringing the viral and cellular membranes together for fusion.

-

Inhibition of Viral Entry: By arresting the F protein in this non-fusogenic state, this compound effectively blocks the fusion of the viral and host cell membranes, thereby preventing viral entry and the initiation of infection.[1][2] This mechanism is effective against both virus-to-cell and cell-to-cell fusion (syncytia formation).[1][2]

The sole target of this compound has been identified as the F protein, as no mutations in other viral proteins have been observed to confer resistance.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Virus Strain/Cell Line | Value | Reference |

| pEC50 | RSV A2 / HEp-2 | 9.9 | [1][5][6] |

| EC50 | RSV A2 / HEp-2 | 0.126 nM | [7] |

| CC50 | HEp-2 cells | 3.98 µM | [7] |

pEC50 is the negative logarithm of the EC50 value.

Table 2: In Vivo Efficacy of this compound in a Mouse Model

| Dosing Regimen | Viral Load Reduction (log10) | Reference |

| 0.25 mg/kg | 0.5 | [1] |

| 1 mg/kg | >1.0 | [1] |

| 2.5 mg/kg | >1.5 | [1] |

| 10 mg/kg | >2.0 | [1] |

Table 3: Pharmacokinetic Parameters of this compound in a Non-Human Primate Model

| Parameter | Value | Reference |

| Target Plasma Level (Prophylactic) | 5 ng/mL and 500 ng/mL | [5] |

| Target Plasma Level (Therapeutic) | 50 ng/mL | [5] |

| Plasma Exposure for Complete Inhibition | 0.39 µg/mL | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

-

Cell Line: HEp-2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight at 37°C in 5% CO2.

-

Virus: RSV strain A2 is used for infection.

-

Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of final concentrations.

-

Infection and Treatment: The cell culture medium is removed from the plates, and the cells are infected with RSV at a multiplicity of infection (MOI) of 0.01. Immediately after infection, the serially diluted compound is added to the wells.

-

Incubation: The plates are incubated for 5-7 days at 37°C in 5% CO2, or until a clear cytopathic effect (CPE) is observed in the virus control wells.

-

Quantification of CPE: The CPE is quantified by staining the cells with a crystal violet solution. The absorbance is read at 595 nm using a microplate reader.

-

Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral-induced CPE by 50% compared to the virus control.

In Vivo Efficacy Study in BALB/c Mice

-

Animals: Female BALB/c mice, 8-12 weeks old, are used for the study.

-

Virus Inoculation: Mice are intranasally inoculated with 1 x 10^6 plaque-forming units (PFU) of RSV A2 in 50 µL of phosphate-buffered saline (PBS).

-

Drug Administration: this compound is formulated in a suitable vehicle and administered to the mice via the desired route (e.g., oral gavage, intravenous injection) at various doses. Dosing can be prophylactic (before viral challenge) or therapeutic (after viral challenge).

-

Sample Collection: At specified time points post-infection (e.g., day 4 or 5), mice are euthanized, and their lungs are harvested.

-

Viral Load Quantification: The lung tissue is homogenized, and the viral load is determined by plaque assay or quantitative reverse transcription PCR (qRT-PCR) targeting a specific RSV gene.

-

Data Analysis: The reduction in viral load in the lungs of treated mice is compared to that in the vehicle-treated control group.

High-Resolution Crystal Structure Determination

-

Protein Expression and Purification: The HR1 and HR2 domains of the RSV F protein are expressed as separate constructs in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.

-

Complex Formation: The purified HR1 and HR2 peptides are mixed in a 1:1 molar ratio in the presence of an excess of this compound to form the 6HB-inhibitor complex.

-

Crystallization: The complex is concentrated and subjected to crystallization screening using various commercially available screens and optimized conditions.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is solved by molecular replacement using a known 6HB structure as a search model, and the model is refined against the diffraction data. The final structure reveals the precise binding mode of this compound within the 6HB.

Visualizations

Diagram 1: RSV F Protein-Mediated Membrane Fusion

Caption: The conformational changes of the RSV F protein leading to membrane fusion.

Diagram 2: Mechanism of Inhibition by this compound

Caption: this compound binds to an intermediate state of the F protein, preventing fusion.

Diagram 3: Experimental Workflow for In Vivo Efficacy

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model.

References

- 1. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]

- 2. Selection of a respiratory syncytial virus fusion inhibitor clinical candidate. 2. Discovery of a morpholinopropylaminobenzimidazole derivative (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus [mdpi.com]

TMC353121: A Technical Overview of its Discovery and Preclinical Development as a Potent RSV Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC353121 is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion protein, identified through a targeted drug discovery program. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, detailing its mechanism of action, in vitro potency, and in vivo efficacy in animal models. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the experimental data and methodologies that have defined the preclinical profile of this antiviral candidate. While selected for clinical evaluation, publicly available information on its clinical development is limited.

Discovery and Lead Optimization

This compound was developed from a precursor molecule, JNJ-2408068, through a sophisticated molecular modeling approach aimed at optimizing its pharmacokinetic properties while retaining high antiviral activity.[1][2] The lead optimization program successfully identified compounds with picomolar anti-RSV activity and resolved issues of tissue retention observed with earlier candidates.[3] This effort culminated in the selection of this compound as a clinical candidate.[3][4]

Mechanism of Action

This compound is a respiratory syncytial virus (RSV) fusion inhibitor.[5][6] Its mechanism of action has been elucidated through time-of-addition and in vitro resistant mutant selection studies.[1][7] The compound specifically targets the RSV fusion (F) protein, which is essential for the entry of the virus into host cells.[7]

The RSV F protein undergoes a conformational change to mediate the fusion of the viral envelope with the host cell membrane. This process involves the formation of a six-helix bundle (6HB). This compound acts by binding to an intermediate conformation of the F protein, causing a local disturbance of the natural six-helix bundle structure.[1][2][6] This interference prevents both the fusion of the virus with the target cell and the formation of syncytia (the fusion of infected cells with neighboring uninfected cells), which is a characteristic cytopathic effect of RSV infection.[1][7]

In Vitro Antiviral Activity

This compound has demonstrated potent and specific activity against RSV in cell-based assays. It is equally effective against both RSV A and B subtypes, as well as a range of clinical isolates.[5]

| Parameter | Value | Cell Line | RSV Strain |

| pEC₅₀ | 9.9 | - | - |

| EC₅₀ | 0.07 ng/mL | HeLaM | Wild-type RSV (strain LO) |

| Table 1: In Vitro Potency of this compound[5] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in multiple animal models, including mice and rats. The compound exhibits multicompartment pharmacokinetics.[5]

| Animal Model | Dose & Route | Key Findings |

| BALB/c Mice | 2.5 mg/kg or 0.25 mg/kg, i.v. | Fast initial decay in serum followed by a slower decay. Rapid elimination from blood with very low levels after 24 hours. Significantly higher concentrations in the lungs compared to serum.[5] |

| Sprague-Dawley Rats | 10 mg/kg, i.v. bolus | Multicompartmental pharmacokinetics. Plasma half-life of approximately 12 hours. Rapidly eliminated from plasma with extensive distribution.[5] |

| Table 2: Summary of Preclinical Pharmacokinetic Studies of this compound[5] |

In Vivo Efficacy and Protective Effects

The antiviral and protective properties of this compound have been evaluated in murine and non-human primate models of RSV infection.

Murine Model Studies

In BALB/c mice, this compound has shown significant antiviral activity in both prophylactic and therapeutic settings.[8]

| Study Design | Dosing Regimen | Key Outcomes |

| Prophylactic | Single dose (0.25–10 mg/kg) 60 minutes before RSV challenge. | Dose-dependent reduction in viral load.[8] |

| Therapeutic | Daily administration starting up to 48 hours post-infection. | Significant reduction in viral load. Treatment was ineffective if started later than 48 hours post-infection.[8] |

| Protective Effects | Various prophylactic and therapeutic regimens. | Prevention of virus-induced weight loss.[7] Reduction in bronchoalveolar lavage (BAL) cell accumulation and severity of lung histopathology.[8] |

| Table 3: Summary of In Vivo Efficacy of this compound in a Murine Model[7][8] |

Non-Human Primate Model Studies

Studies in African green monkeys have further confirmed the dose-dependent antiviral activity of this compound.

| Study Design | Dosing Regimen (Continuous Infusion) | Key Outcomes |

| Study 1 (Prophylactic & Therapeutic) | Target plasma level of 50 ng/mL. | Reduction in peak viral load in both prophylactic and therapeutic arms.[2] |

| Study 2 (Prophylactic) | Target plasma levels of 5 and 500 ng/mL. | Dose-dependent antiviral activity, ranging from a 1 log₁₀ reduction in peak viral load to complete inhibition of RSV replication.[2] |

| Table 4: Summary of In Vivo Efficacy of this compound in a Non-Human Primate Model[2] |

Experimental Protocols

In Vivo Murine RSV Infection Model

-

Animal Model: Inbred 8- to 12-week-old female BALB/c mice.[5]

-

Virus: Plaque-purified human strain RSV A2.[5]

-

Infection: Intranasal inoculation with 2×10⁶ plaque-forming units (PFU) of RSV in 100 μL.[5]

-

Drug Administration: this compound administered intravenously in saline at doses ranging from 0.25-10 mg/kg. Administration timing varied for prophylactic and therapeutic studies.[5]

-

Outcome Measures:

In Vivo Non-Human Primate RSV Challenge Model

-

Animal Model: African green monkeys.[2]

-

Drug Administration: Continuous intravenous infusion of this compound.[2]

-

Study Arms:

-

Sample Collection: Bronchoalveolar lavage fluid and plasma collected every 2 days post-infection.

-

Outcome Measures:

Clinical Development

Conclusion

This compound is a potent and selective RSV fusion inhibitor that has demonstrated significant antiviral efficacy in preclinical models of RSV infection. Its discovery and development were guided by a structure-based drug design approach, leading to a compound with a favorable preclinical profile. The in vivo studies in both mice and non-human primates have shown that this compound can effectively reduce viral replication and associated lung pathology. Although its clinical development journey is not extensively documented in publicly accessible sources, the preclinical data underscore its potential as a therapeutic agent for RSV infections.

References

- 1. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Janssen Announces Start of Phase 3 Trial for Investigational Respiratory Syncytial Virus (RSV) Vaccine in Older Adults [jnj.com]

- 6. Current Trials [clinicalresearchofcalifornia.com]

- 7. A Randomized Phase 1 Clinical Trial of a Respiratory Syncytial Virus and Human Metapneumovirus Combination Protein-Based Virus-like Particle Vaccine in Adults 60-75 Years of Age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antiviral Spectrum of TMC353121 Against Respiratory Syncytial Virus (RSV) Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of TMC353121, a potent fusion inhibitor, against various strains of the Respiratory Syncytial Virus (RSV). This document details its mechanism of action, quantitative antiviral spectrum, and the experimental protocols used for its evaluation.

Core Concepts: Mechanism of Action

This compound is a small molecule inhibitor that potently targets the RSV fusion (F) protein.[1] The F protein is essential for viral entry into host cells, mediating the fusion of the viral envelope with the host cell membrane.[2] this compound binds to a pocket within the prefusion conformation of the F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion.[3][4] This action effectively blocks viral entry and prevents the formation of syncytia (the fusion of infected cells with neighboring healthy cells), a characteristic cytopathic effect of RSV infection.[1]

Quantitative Antiviral Spectrum

This compound demonstrates potent antiviral activity against a broad range of RSV strains, including both major antigenic subgroups (A and B) and various clinical isolates.[5] The compound exhibits high potency, as indicated by its picomolar to nanomolar effective concentrations.

| Parameter | Value | RSV Strain | Cell Line | Reference |

| pEC50 | 9.9 | Not Specified | Not Specified | [3][4] |

| EC50 | 0.07 ng/mL | LO | HeLaM | [5] |

| Potency | Equally potent | Groups A and B, Clinical Isolates | Not Specified | [5] |

| Cytotoxicity | Low | Not Specified | Not Specified | [3][4] |

EC50 (50% effective concentration) represents the concentration of the drug that inhibits 50% of viral replication. pEC50 is the negative logarithm of the EC50 value in molar concentration. A higher pEC50 indicates greater potency. Information on the 50% cytotoxic concentration (CC50) and the resulting selectivity index (SI = CC50/EC50) is limited in publicly available literature, though the compound is noted for its low cytotoxicity.[3][4]

Experimental Protocols

The antiviral activity of this compound has been characterized through various in vitro and in vivo experimental models.

In Vitro Antiviral Assays

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibitory effect of an antiviral compound on infectious virus production.

-

Cell Lines: HEp-2 or Vero cells are commonly used for RSV propagation and plaque assays.[6][7]

-

Protocol:

-

Cell Seeding: Plate susceptible cells (e.g., HEp-2) in multi-well plates to form a confluent monolayer.

-

Virus Preparation: Prepare serial dilutions of the RSV stock.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Infection: Pre-incubate the virus with the different concentrations of this compound before adding the mixture to the cell monolayers.

-

Adsorption: Allow the virus to adsorb to the cells for a defined period (e.g., 1-2 hours) at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium, such as methylcellulose or agarose, containing the respective concentrations of this compound.[6][8] This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Visualization and Counting: Fix the cells and stain with a dye like crystal violet to visualize and count the plaques.[8] The EC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

-

Cell-Cell Fusion Assay

This assay specifically measures the ability of this compound to inhibit the F protein-mediated fusion of cells.

-

Principle: Cells expressing the RSV F protein are co-cultured with target cells. Fusion between these cell populations is quantified, often using a reporter gene system.[9]

-

Protocol:

-

Cell Transfection: Transfect one population of cells (e.g., HEK293T) with a plasmid expressing the RSV F protein and a reporter gene like luciferase.

-

Co-culture: Co-culture the transfected cells with a target cell population.

-

Compound Treatment: Add serial dilutions of this compound to the co-culture.

-

Incubation: Incubate to allow for cell-cell fusion (syncytia formation).

-

Quantification: Lyse the cells and measure the reporter gene activity (e.g., luminescence). A reduction in reporter signal indicates inhibition of fusion.

-

In Vivo Efficacy Models

The antiviral efficacy of this compound has been demonstrated in animal models, including BALB/c mice and non-human primates.[10][11]

-

Mouse Model:

-

Animal Strain: BALB/c mice are commonly used.[10]

-

Virus Strain: Mice are intranasally infected with RSV A2 strain.

-

Drug Administration: this compound is typically administered intravenously.[10]

-

Efficacy Readouts: Antiviral activity is assessed by measuring the viral load in the lungs using quantitative RT-PCR (qRT-PCR) and plaque assays on lung homogenates.[10] Reductions in lung inflammation and virus-induced weight loss are also key parameters.[10]

-

-

Non-Human Primate Model:

-

Model: African green monkeys provide a model with RSV replication characteristics similar to humans.[11]

-

Drug Administration: Continuous intravenous infusion has been used to maintain target plasma concentrations.[11]

-

Efficacy Readouts: Dose-dependent reduction in viral load in bronchoalveolar lavage fluid is a primary endpoint.[11]

-

Conclusion

This compound is a highly potent RSV fusion inhibitor with a broad spectrum of activity against clinically relevant RSV strains. Its mechanism of action, which involves the stabilization of the prefusion F protein, effectively halts the viral entry process. Both in vitro and in vivo studies have consistently demonstrated its significant antiviral efficacy. This comprehensive data profile supports the continued investigation of this compound as a potential therapeutic agent for the treatment of RSV infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A hydroxypropyl methylcellulose plaque assay for human respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: TMC353121's Antiviral Activity Against Respiratory Syncytial Virus (RSV) Subtypes A and B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antiviral activity of TMC353121, a potent benzimidazole-derived inhibitor of respiratory syncytial virus (RSV). The document details its efficacy against both RSV A and B subtypes, outlines the experimental methodologies used to determine its activity, and visually represents its mechanism of action and experimental workflows.

Core Compound Activity: Quantitative Data Summary

This compound has demonstrated potent and consistent inhibitory activity against both major subtypes of RSV, A and B.[1] The compound acts as a fusion inhibitor, effectively halting the entry of the virus into host cells.[2]

Table 1: In Vitro Efficacy of this compound against RSV

| Parameter | RSV Subtype/Strain | Cell Line | Value | Citation |

| pEC50 | Not Specified | HeLaM | 9.9 | [1][2] |

| EC50 | Wild-type (strain LO) | HeLaM | 0.07 ng/mL | [1] |

| Potency Comparison | Groups A and B | Not Specified | Equal potency | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Effect | Citation |

| BALB/c Mice | 0.25–10 mg/kg (intravenous) | Significant reduction in viral load, bronchoalveolar lavage cell accumulation, and lung histopathology | [2][3] |

| Non-human Primates | Continuous intravenous infusion | Dose-dependent antiviral activity, from 1 log10 reduction to complete inhibition of peak viral load | [4][5] |

Mechanism of Action: RSV Fusion Inhibition

This compound targets the RSV fusion (F) protein, a critical component for viral entry into host cells. The F protein undergoes a conformational change to mediate the fusion of the viral and host cell membranes. This compound specifically binds to the F protein, preventing this essential conformational rearrangement and thereby blocking viral fusion and entry.[6]

Caption: this compound binds to the pre-fusion conformation of the RSV F protein, preventing the conformational change required for membrane fusion and viral entry.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vitro Antiviral Activity Assays

The antiviral potency of this compound is primarily determined using cell-based assays that measure the inhibition of viral replication.

This assay quantifies the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

-

Cell Seeding: HeLaM cells are seeded into 96-well plates and incubated to form a monolayer.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Infection and Treatment: The cell monolayers are infected with a known titer of RSV (either subtype A or B). Immediately after infection, the different concentrations of this compound are added to the wells.

-

Incubation: The plates are incubated for a period that allows for the development of CPE in the untreated, infected control wells.

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT assay. The absorbance is read, which correlates with the number of viable cells.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from CPE, is calculated by plotting the percentage of cell viability against the compound concentration.

This assay directly measures the reduction in the number of infectious virus particles.

-

Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 6- or 12-well plates.

-

Virus and Compound Incubation: A standardized amount of RSV is pre-incubated with serial dilutions of this compound.

-

Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells for a defined adsorption period.

-

Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Plates are incubated for several days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 is determined as the concentration that reduces the number of plaques by 50%.

In Vivo Efficacy Studies

Animal models are utilized to assess the antiviral activity and pharmacokinetic profile of this compound in a living organism.

-

Animal Model: BALB/c mice are commonly used for RSV infection studies.[2][3]

-

Infection: Mice are intranasally inoculated with a plaque-purified human strain of RSV A2.[2]

-

Drug Administration: this compound is administered intravenously at various doses and time points relative to the infection.[2]

-

Efficacy Assessment: The antiviral effect is determined by measuring the viral load in the lung tissue using quantitative RT-PCR and plaque assays at specific time points post-infection.[3] Lung inflammation and histopathological changes are also assessed.[2]

-

Animal Model: African Green Monkeys are used as they exhibit an RSV replication pattern similar to humans.[4]

-

Drug Administration: this compound is administered via continuous intravenous infusion to maintain steady plasma concentrations.[4][5]

-

Infection: Animals are challenged with RSV.

-

Efficacy Assessment: Antiviral activity is evaluated by quantifying viral shedding and viral load in bronchoalveolar lavage fluid.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of TMC353121: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC353121 is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion protein (F protein). Developed through a molecular modeling approach from its precursor, JNJ-2408068, this compound was identified as a clinical candidate for the treatment of RSV infection.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on available preclinical data. The document is intended to serve as a resource for researchers and professionals involved in the discovery and development of antiviral therapies.

Pharmacodynamics

Mechanism of Action

This compound exerts its antiviral activity by specifically targeting the RSV F protein, a class I viral fusion protein essential for viral entry into host cells. The F protein mediates the fusion of the viral envelope with the host cell membrane. This process involves a series of conformational changes in the F protein, culminating in the formation of a stable six-helix bundle (6HB) from two heptad repeat regions (HR1 and HR2).[2][3][4]

This compound is a fusion inhibitor that disrupts this process.[5] It binds to a hydrophobic pocket within the trimeric HR1 core of the F protein in its pre-fusion conformation.[6] However, structural studies have revealed a more nuanced mechanism. Rather than completely preventing the formation of the 6HB, this compound binds to an intermediate conformation and stabilizes the interaction between HR1 and HR2 in an alternative, non-fusogenic conformation.[2][3] This binding induces a local disturbance in the natural 6HB structure, effectively arresting the fusion process and preventing both virus-cell fusion and the formation of syncytia (cell-to-cell fusion).[2][5]

In Vitro Antiviral Activity

This compound has demonstrated potent and broad activity against RSV in cell culture. It is active against both RSV A and B subtypes, as well as a range of clinical isolates.[7]

| Parameter | Value | Cell Line | Reference |

| pEC50 | 9.9 | Not Specified | [7] |

| EC50 | 0.07 ng/mL | HeLaM | [7] |

| CC50 | 4436 ng/mL | HeLaM | [7] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species, including mice, rats, and non-human primates. The compound generally exhibits multicompartment pharmacokinetics.[7]

Pharmacokinetics in Rodents

Studies in BALB/c mice and Sprague-Dawley rats have provided key insights into the disposition of this compound.

| Parameter | Species | Dose | Value | Reference |

| Clearance (CL) | Sprague-Dawley Rat | 10 mg/kg IV | 8.6 L/h/kg | [7][8] |

| Volume of Distribution (Vss) | Sprague-Dawley Rat | 10 mg/kg IV | 55 L/kg | [7][8] |

| Half-life (t1/2) | Sprague-Dawley Rat | 10 mg/kg IV | ~12 hours | [7] |

| AUC0-24h (Plasma) | Sprague-Dawley Rat | 10 mg/kg IV | 1,100 ng·h/mL | [9] |

| AUC0-24h (Lung Tissue) | Sprague-Dawley Rat | 10 mg/kg IV | 131,000 ng·h/g | [9] |

| AUC0-24h (BALF) | Sprague-Dawley Rat | 10 mg/kg IV | Not specified | [9] |

| Cmax (Plasma) | BALB/c Mouse | Not Specified | Not Publicly Available | |

| Tmax (Plasma) | BALB/c Mouse | Not Specified | Not Publicly Available | |

| Bioavailability | Rodents | Not Specified | Not Publicly Available |

Following intravenous administration in mice, this compound showed a rapid initial decay in serum concentrations, followed by a slower elimination phase.[7] Notably, lung concentrations of the drug were significantly higher than those in serum, and detectable levels remained in the lungs for up to 5 days post-administration.[7]

Pharmacokinetics in Non-Human Primates

Studies in African Green Monkeys provided further data on the pharmacokinetic profile of this compound.

| Parameter | Species | Dosing Regimen | Value | Reference |

| Target Plasma Level (Prophylactic) | African Green Monkey | 0.033 mg/mL at 2.5 mL/kg/h (CI) | 50 ng/mL | [5] |

| Target Plasma Level (Prophylactic) | African Green Monkey | 0.0033 mg/mL at 2.5 mL/kg/h (CI) | 5 ng/mL | [5] |

| Target Plasma Level (Prophylactic) | African Green Monkey | 0.33 mg/mL at 2.5 mL/kg/h (CI) | 500 ng/mL | [5] |

| Effective Plasma Exposure for Complete Viral Shedding Inhibition | African Green Monkey | Continuous Infusion | 0.39 µg/mL | [5] |

| Lung Half-life (t1/2) | Not Specified | Not Specified | 25 hours | [5] |

In Vivo Efficacy

The antiviral efficacy of this compound has been demonstrated in various animal models of RSV infection.

Murine Model

In BALB/c mice infected with RSV, this compound administered at doses between 0.25 and 10 mg/kg significantly reduced viral load in the lungs, decreased bronchoalveolar lavage fluid (BALF) cell accumulation, and lessened the severity of lung histopathology.[1] Therapeutic administration was effective when initiated within 48 hours of infection.[1]

Cotton Rat Model

In cotton rats, a single subcutaneous administration of this compound resulted in a dose-dependent reduction in viral titers in the BALF.[9] A pharmacokinetic-pharmacodynamic (PK-PD) model estimated that a plasma concentration of 200 ng/mL was required to achieve 50% of the maximal viral titer reduction.[10]

Non-Human Primate Model

In African Green Monkeys, continuous intravenous infusion of this compound demonstrated a dose-dependent antiviral effect, ranging from a 1 log10 reduction in peak viral load to complete inhibition of viral shedding.[5] Complete inhibition of RSV shedding was achieved at a plasma exposure of 0.39 µg/mL and was associated with a reduction in inflammatory cytokines such as INFγ, IL-6, and MIP-1α.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Antiviral Assays

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to inhibit the infectious activity of a virus.

A detailed protocol involves:

-

Cell Culture: HEp-2 or Vero cells are seeded in 24- or 96-well plates and grown to confluence.[11]

-

Compound Preparation: A serial dilution of this compound is prepared in a suitable cell culture medium.

-

Virus-Compound Incubation: The diluted compound is mixed with a standardized amount of RSV (e.g., 50 plaque-forming units) and incubated for a set period (e.g., 1 hour at 37°C) to allow for binding.[11]

-

Infection: The cell monolayers are washed, and the virus-compound mixture is added. The plates are incubated to allow for viral adsorption.

-

Overlay: After the infection period, the inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance like methylcellulose or agarose to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Plates are incubated for 3-5 days to allow for plaque development.

-

Plaque Visualization: The cells are fixed (e.g., with methanol/acetone) and stained. Staining can be done with a crystal violet solution that stains the living cells, leaving the plaques unstained, or through immunostaining using an RSV-specific primary antibody and a labeled secondary antibody.[11]

-

Data Analysis: Plaques are counted, and the percentage of plaque reduction compared to a no-drug control is calculated for each compound concentration. The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, is then determined.

Microneutralization Assay

This assay is a higher-throughput alternative to the traditional PRNT and is often used for screening large numbers of samples.

A typical protocol includes:

-

Cell Seeding: Susceptible cells (e.g., Vero, A549) are seeded in 96-well microtiter plates.[12][13]

-

Sample Preparation: Serum samples containing antibodies or solutions of antiviral compounds are serially diluted in the wells of the microtiter plate.[12]

-

Virus Addition: A fixed amount of RSV is added to each well containing the diluted samples. The plates are incubated to allow for neutralization.[12]

-

Infection: The cell monolayers are then infected with the virus-sample mixtures.

-

Incubation: The plates are incubated for a period of 24 to 72 hours.[14]

-

Endpoint Measurement: The extent of viral infection (and thus neutralization) is determined. This can be done by:

-

Visual inspection for cytopathic effect (CPE).

-

Cell viability assays such as the MTT assay, which measures the metabolic activity of living cells.[15]

-

Immunostaining for viral antigens, followed by automated imaging and counting of infected cells or foci.[16]

-

Using a reporter virus (e.g., expressing GFP), where the level of reporter gene expression is quantified.[14]

-

-

Data Analysis: The neutralization titer is determined as the reciprocal of the highest dilution of the sample that causes a 50% or greater reduction in the viral endpoint.

In Vivo Efficacy Studies

Murine Model of RSV Infection

-

Animals: Inbred mouse strains such as BALB/c are commonly used.[7]

-

Infection: Mice are intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV strain (e.g., RSV A2).[7]

-

Drug Administration: this compound is administered via a specified route (e.g., intravenous) at various doses and at different time points relative to the viral challenge (prophylactic or therapeutic).[7]

-

Monitoring: Animal health is monitored daily, including body weight.

-

Endpoint Analysis: At a predetermined time post-infection (e.g., day 4 or 5), animals are euthanized. Lungs are harvested for:

-

Viral Load Quantification: This is typically done by plaque assay or quantitative reverse transcription PCR (qRT-PCR) on lung homogenates.

-

Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and tissue damage.

-

BALF Analysis: Bronchoalveolar lavage is performed to collect fluid for cell counting (total and differential) and cytokine analysis.

-

Clinical Development Status

This compound was selected as a clinical candidate for the treatment of RSV infection by Janssen.[1] However, a review of publicly available clinical trial registries and company pipelines does not indicate any active or completed clinical trials for this compound. The specific reasons for the apparent discontinuation of its clinical development have not been publicly disclosed.

Conclusion

This compound is a well-characterized preclinical RSV fusion inhibitor with a novel mechanism of action that involves the stabilization of a non-fusogenic conformation of the F protein's six-helix bundle. It exhibits potent in vitro antiviral activity and has demonstrated significant efficacy in reducing viral replication and lung pathology in multiple animal models. The pharmacokinetic profile is characterized by good lung distribution. While it was once a promising clinical candidate, its progression into later stages of clinical development has not been reported. The data presented in this guide provide a valuable reference for the continued research and development of new antiviral agents targeting RSV.

References

- 1. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Binding of a potent small-molecule inhibitor of six-helix bundle formation requires interactions with both heptad-repeats of the RSV fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics-pharmacodynamics of a respiratory syncytial virus fusion inhibitor in the cotton rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Agreement between ELISA and plaque reduction neutralisation assay in Detection of respiratory syncytial virus specific antibodies in a birth Cohort from Kilifi, coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment and validation of a high-throughput micro-neutralization assay for respiratory syncytial virus (subtypes A and B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a High-Throughput Respiratory Syncytial Virus Fluorescent Focus-Based Microneutralization Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel, spectrophotometric microneutralization assay for respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]

TMC353121: A Technical Guide for Respiratory Syncytial Virus Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TMC353121, a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV) F protein-mediated fusion. This document consolidates key findings on its mechanism of action, antiviral activity, pharmacokinetics, and resistance profile, presenting data in a structured format to support ongoing research and development efforts in the field of RSV therapeutics.

Core Concepts and Mechanism of Action

This compound is a substituted benzimidazole derivative that demonstrates high potency against both RSV A and B subtypes.[1][2] Its mechanism of action is the inhibition of the viral fusion process, a critical step in the RSV life cycle.[3][4]

The RSV fusion (F) protein facilitates the merger of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell. This process involves a significant conformational change in the F protein from a prefusion to a postfusion state, characterized by the formation of a stable six-helix bundle (6HB).[1]

This compound targets an intermediate conformation of the F protein.[1][5] By binding to a pocket within the F protein trimer, it stabilizes the interaction between the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains in an alternative conformation.[1][5] This interaction locally disturbs the natural formation of the 6HB, thereby preventing the fusion of the viral and cellular membranes and subsequent syncytia formation.[3][4] Time-of-addition studies have confirmed that this compound acts early in the viral replication cycle, consistent with a fusion inhibitor.[3][6]

Figure 1: Mechanism of this compound Action on RSV F-Protein

In Vitro Antiviral Activity

This compound exhibits potent in vitro activity against RSV. Quantitative data from cell-based assays are summarized below.

| Parameter | Value | Cell Line | RSV Strain | Reference |

| pEC₅₀ | 9.9 | - | - | [2][3][4][5][7] |

| EC₅₀ | 0.07 ng/mL | HeLaM | Wild-type (strain LO) | [2][8] |

| EC₅₀ (Ribavirin) | 30 µM | Hep2 | RSV-A | [1][5] |

In Vivo Efficacy and Pharmacokinetics

The antiviral and protective effects of this compound have been evaluated in murine and non-human primate models.

Murine Model (BALB/c Mice)

Studies in BALB/c mice have demonstrated that this compound significantly reduces viral load and lung inflammation when administered both prophylactically and therapeutically.[3][9]

| Administration | Dose Range (mg/kg) | Viral Load Reduction (log₁₀) | Key Outcomes | Reference |

| Prophylactic (single dose) | 0.25 - 10 | 0.5 - 1.0 (RT-PCR) | Significant reduction in viral load, prevention of weight loss, reduced BAL cell influx. | [3] |

| Therapeutic (daily) | - | 1.49 (days 0 to +3) | Effective if initiated within 48 hours of infection. | [3][4][6] |

Pharmacokinetics in Mice: Following intravenous administration, this compound exhibits multicompartment pharmacokinetics with rapid initial decay in serum followed by a slower elimination phase.[2][6] Lung tissue concentrations are substantially higher and more sustained than in serum, with detectable levels up to 5 days post-treatment.[2][6]

Non-Human Primate Model (African Green Monkeys)

In African Green Monkeys, continuous intravenous infusion of this compound resulted in a dose-dependent reduction in viral shedding.[1][5][10]

| Treatment Arm | Target Plasma Level (ng/mL) | Viral Load Reduction | Key Outcomes | Reference |

| Prophylactic (Px500) | 500 | Complete inhibition | Associated with a dose-dependent reduction in inflammatory cytokines (IFNγ, IL-6, MIP1α). | [1][5][10] |

| Prophylactic (Px50) | 50 | ~1 log₁₀ reduction | Dose-dependent antiviral activity observed. | [1][5][10] |

| Therapeutic (Tx50) | 50 | - | - | [1][5][10] |

Resistance Profile

As with many small-molecule antivirals, resistance to this compound can emerge. In vitro selection studies have identified mutations in the RSV F protein that confer resistance.

The K394R mutation in the F protein has been identified as a key substitution conferring resistance to this compound and other fusion inhibitors like BMS-433771.[11][12][13] This mutation is thought to alter the stability and triggering rate of the F protein, narrowing the window of opportunity for the inhibitor to bind.[11]

Figure 2: Experimental Workflow for RSV Resistance Selection

Experimental Protocols

In Vivo Murine RSV Infection Model

-

Virus: Plaque-purified human RSV A2 strain.

-

Infection: Mice are infected intranasally with 2x10⁶ plaque-forming units (PFU) in a 100 µL volume.[2][3]

-

Compound Administration: this compound is administered intravenously (i.v.) in saline at specified doses (e.g., 0.25-10 mg/kg).[2][3] Administration schedules can be prophylactic (e.g., 60 minutes prior to infection) or therapeutic (e.g., daily for several days post-infection).[3]

-

Monitoring: Animal health is monitored by daily body weight measurements.[2][3]

-

Endpoints: At specified time points (e.g., day 4 post-infection), lungs are harvested. Viral load is quantified by quantitative RT-PCR (targeting the L-gene) and plaque assay.[3] Bronchoalveolar lavage (BAL) is performed to assess cellular infiltration and inflammation.[3]

In Vitro Resistance Selection

-

Cell Line: HEp-2 or HeLaM cells.

-

Virus: Wild-type RSV A2 strain.

-

Procedure: The virus is cultured in the presence of sub-optimal concentrations of this compound.[13] Supernatant from cultures showing cytopathic effect (CPE) is used for subsequent passages with gradually increasing concentrations of the compound.[12][13] A parallel culture without the compound is maintained as a control for genetic drift.[12]

-

Analysis: Once a resistant viral population is established, its susceptibility to this compound is determined by plaque reduction or CPE-based assays to calculate the fold-change in EC₅₀ compared to the wild-type virus.[11] The viral RNA is extracted, and the F gene is sequenced to identify mutations responsible for the resistant phenotype.[13]

Serum Neutralization Assay

-

Sample Preparation: Serum samples are heat-inactivated.

-

Procedure: Serial two-fold dilutions of the serum are prepared (starting at 1:10).[1] Diluted serum is incubated with a known amount of RSV (e.g., 100 PFU/mL) for 1 hour at 37°C.[1]

-

Infection: The virus-serum mixtures are then transferred to confluent Vero cell monolayers in 96-well plates.[1]

-

Readout: Plates are incubated for 7 days at 37°C, after which wells are observed for the presence of cytopathic effect (CPE).[1] The neutralization titer is the highest serum dilution that completely neutralizes the infectivity of the virus.[1]

Conclusion

This compound is a well-characterized RSV fusion inhibitor with potent in vitro and in vivo activity. Its mechanism of targeting a key conformational change in the F protein provides a strong rationale for its antiviral effect. While the emergence of resistance through mutations in the F protein, such as K394R, is a consideration for its clinical development, this compound remains a valuable tool for RSV research and a significant benchmark for the development of next-generation fusion inhibitors. The data and protocols summarized in this guide are intended to facilitate further investigation into its therapeutic potential and the broader field of RSV antiviral discovery.

References

- 1. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. apexbt.com [apexbt.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency of TMC353121: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of TMC353121, a potent inhibitor of the Respiratory Syncytial Virus (RSV). This document outlines the quantitative measures of its antiviral activity, detailed experimental methodologies for assessing its potency, and visual representations of its mechanism of action and experimental workflows.

Core Data Presentation: In Vitro Potency of this compound

The antiviral efficacy of this compound has been quantified using standard in vitro assays, yielding the following key metrics.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| pEC50 | 9.9 | - | RSV | [1][2][3] |

| EC50 | 0.07 ng/mL | HeLaM | Wild-type RSV (strain LO) | [4] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Mechanism of Action: RSV Fusion Inhibition

This compound exerts its antiviral effect by inhibiting the fusion of the Respiratory Syncytial Virus with host cells.[1][5] This process is mediated by the viral F (fusion) protein, a critical component for viral entry.[4][6] this compound specifically targets the F protein, causing a local disturbance in its natural six-helix bundle conformation.[1][5] This interference prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby blocking viral entry and the formation of syncytia (the fusion of infected cells with neighboring healthy cells).[1][5]

Experimental Protocols: In Vitro Potency Determination

The following protocol describes a representative cytopathic effect (CPE) inhibition assay for determining the in vitro potency of antiviral compounds against Respiratory Syncytial Virus. This method is based on standard virological techniques and reflects the general procedures used in the field.

Objective: To determine the concentration of this compound required to inhibit 50% of the virus-induced cytopathic effect (EC50) in a susceptible cell line.

Materials:

-

Cells: HEp-2 or HeLa cells

-

Virus: Respiratory Syncytial Virus (RSV) strain (e.g., Long, A2)

-

Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)

-

Media:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.

-

-

Reagents:

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell viability dye (e.g., Neutral Red, Crystal Violet) or a luminescent cell viability assay kit (e.g., CellTiter-Glo®).

-

-

Equipment:

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

-

Plate reader (for spectrophotometry or luminescence)

-

Procedure:

-

Cell Seeding:

-

Harvest a confluent monolayer of HEp-2 or HeLa cells using Trypsin-EDTA.

-

Resuspend the cells in Growth Medium and perform a cell count.

-

Seed the 96-well plates with an appropriate cell density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) to achieve a confluent monolayer within 24 hours.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the assay, prepare serial dilutions of this compound in Assay Medium. It is common to perform half-log or two-fold serial dilutions to cover a wide concentration range.

-

-

Infection and Treatment:

-

After 24 hours of incubation, inspect the cell monolayers for confluency.

-

Aspirate the Growth Medium from the wells.

-

Add the prepared dilutions of this compound to the respective wells in triplicate.

-

Include control wells:

-

Cell Control (CC): Cells with Assay Medium only (no virus, no compound).

-

Virus Control (VC): Cells with Assay Medium and virus (no compound).

-

-

Immediately after adding the compound, infect the wells (except for the Cell Control wells) with a pre-titered amount of RSV, typically at a multiplicity of infection (MOI) that will cause significant CPE in the Virus Control wells within 4-5 days.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until approximately 80-90% CPE is observed in the Virus Control wells.

-

-

Quantification of Cytopathic Effect:

-

At the end of the incubation period, quantify the CPE. This can be done through several methods:

-

Microscopic Examination: Score the CPE in each well on a scale (e.g., 0 to 4, where 0 is no CPE and 4 is complete cell monolayer destruction).

-

Cell Viability Assay (e.g., Neutral Red Staining):

-

Remove the medium and add a solution of Neutral Red dye.

-

Incubate to allow for dye uptake by viable cells.

-

Wash the cells to remove excess dye.

-

Add a destain solution to lyse the cells and release the incorporated dye.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

-

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the Cell Control and Virus Control wells.

-

Plot the percentage of inhibition of CPE against the logarithm of the compound concentration.

-

Determine the EC50 value by performing a non-linear regression analysis (e.g., a four-parameter logistic curve fit). The pEC50 can then be calculated as -log(EC50).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

An In-depth Technical Guide to TMC353121 and its Effect on RSV-F Protein Conformation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC353121 is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, which involves the stabilization of the prefusion conformation of the RSV-F protein, thereby preventing viral entry into host cells. This guide includes a compilation of quantitative data on its antiviral activity and binding affinity, detailed experimental protocols for its characterization, and visualizations of its mechanism and relevant experimental workflows.

Introduction to RSV-F Protein and the Fusion Process

The respiratory syncytial virus fusion (F) protein is a class I viral fusion protein essential for viral entry. It is synthesized as a precursor, F0, which is cleaved into F1 and F2 subunits that remain linked by disulfide bonds. The F protein exists in a metastable prefusion conformation on the viral surface. Upon triggering, it undergoes a series of irreversible conformational changes to a more stable postfusion conformation. This transition drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell. The prefusion conformation of the F protein is the primary target for neutralizing antibodies and antiviral drugs like this compound.

Mechanism of Action of this compound

This compound is a highly potent RSV fusion inhibitor that specifically targets the F protein[1][2]. Its mechanism of action is centered on the stabilization of the prefusion conformation of the F protein[3].

This compound binds to a three-fold symmetric pocket within the central cavity of the prefusion F protein trimer[3][4]. This binding site is located at the interface of the F1 and F2 subunits and involves residues from both. By occupying this pocket, this compound acts as a "molecular glue," tethering different regions of the F protein and preventing the necessary structural rearrangements for the transition to the postfusion state. This stabilization of the prefusion conformation effectively blocks the fusion of the viral and host cell membranes, thereby inhibiting viral entry and subsequent replication[3][4].

dot

Caption: Mechanism of this compound action on RSV-F protein.

Quantitative Data

The antiviral potency and binding characteristics of this compound have been quantified through various in vitro assays.

Table 1: In Vitro Antiviral Activity of this compound

| Assay Type | Cell Line | RSV Strain | Potency Metric | Value | Reference |

| Antiviral Assay | HeLaM | Wild-type (LO) | EC50 | 0.07 ng/mL | [2] |

| Antiviral Assay | - | - | pEC50 | 9.9 | [1][2] |

| Plaque Reduction Neutralization Test (PRNT) | - | - | IC50 | 5.8 nM | [5] |

Table 2: Binding Affinity of this compound to Prefusion RSV-F Protein

| Method | Protein Construct | Temperature (°C) | Binding Affinity (Kd) | Reference |

| Isothermal Titration Calorimetry (ITC) | Prefusion-stabilized RSV F (DS-Cav1) | 25 | 1.7 - 39 nM | [3] |

Table 3: this compound Resistance-Associated Mutations in RSV-F Protein

| Mutation | Fold Resistance | Reference |

| K394R | >100 | [6] |

| S398L | - | [6] |

| D486N | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize this compound.

Isothermal Titration Calorimetry (ITC)

This protocol is for determining the binding affinity of this compound to a stabilized prefusion RSV-F protein construct (e.g., DS-Cav1).

Materials:

-

Nano ITC Standard Volume calorimeter (e.g., TA Instruments)

-

Purified, prefusion-stabilized RSV-F protein (e.g., DS-Cav1)

-

This compound

-

Dialysis buffer (e.g., PBS containing 1% DMSO)

-

Degassed buffer for ITC experiment

Procedure:

-

Sample Preparation:

-

Dialyze the purified RSV-F protein extensively against the dialysis buffer at 4°C.

-

Dissolve this compound in the same dialysis buffer to the desired concentration.

-

Degas both the protein and inhibitor solutions immediately before the experiment.

-

-

Instrument Setup:

-

Set the calorimeter temperature to 25°C.

-

-

Titration:

-

Load the sample cell with the RSV-F protein solution at a concentration of 4.0–5.5 µM.

-

Load the injection syringe with the this compound solution at a concentration of 37 µM.

-

Perform titrations consisting of 10 µL injections, each lasting 10 seconds and spaced 300 seconds apart.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cell-Based Fusion Assay

This protocol describes a reporter gene-based assay to quantify the inhibition of RSV-F mediated cell-cell fusion by this compound.

Materials:

-

Effector cells (e.g., HEK293T)

-

Target cells (e.g., HEp-2)

-

Expression plasmid for RSV-F protein

-

Reporter plasmid (e.g., luciferase under the control of a T7 promoter)

-

Transfection reagent

-

This compound

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Preparation:

-

Effector Cells: Co-transfect effector cells with the RSV-F expression plasmid and a plasmid encoding T7 RNA polymerase.

-

Target Cells: Transfect target cells with the luciferase reporter plasmid.

-

-

Fusion Assay:

-

Plate the transfected target cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound to the target cells.

-

Overlay the effector cells onto the target cells.

-

Incubate the co-culture for a defined period (e.g., 24 hours) to allow for cell fusion.

-

-

Quantification:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of fusion inhibition for each concentration of this compound and determine the IC50 value.

-

Generation of this compound-Resistant RSV Mutants

This protocol outlines the in vitro method for selecting and identifying RSV mutants with reduced susceptibility to this compound.

Materials:

-

HEp-2 cells

-

Wild-type RSV (e.g., A2 strain)

-

This compound

-

Cell culture medium and supplements

-

Viral RNA extraction kit

-

RT-PCR reagents

-

Sanger sequencing reagents and access to a sequencer

Procedure:

-

Resistance Selection:

-

Infect HEp-2 cells with wild-type RSV in the presence of a sub-optimal concentration of this compound.

-

Culture the infected cells until cytopathic effect (CPE) is observed.

-